molecular formula C11H16IN3O2 B2957292 tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1823229-68-0

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No. B2957292
CAS RN: 1823229-68-0
M. Wt: 349.172
InChI Key: OOLRKPDIKPSMSQ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a complex organic compound. It is related to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as a privileged structure for library synthesis due to several key characteristics of the core molecule .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

Scientific Research Applications

Synthesis and Characterization

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leading to the synthesis of isomeric pyrazoles, highlighting the versatility of tert-butyl pyrazole derivatives in synthetic organic chemistry (Iminov et al., 2015).

  • tert-ButylIsocyanide as a Convertible Reagent in Ugi Reaction : Demonstrates the use of tert-butyl amides from Ugi reaction for the cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the compound's utility in synthetic methodologies (Nikulnikov et al., 2009).

  • Increased Dipeptoid Diversity from Ugi Reaction Products : Highlights the versatility of 5,6-dihydropyrazolo[1,5-a]pyrazines prepared via the Ugi reaction, demonstrating the compound's role in diversifying synthetic pathways (Krasavin & Nikulnikov, 2012).

Structural and Reactivity Studies

  • Reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one : Investigates the reactivity of a structurally related compound, providing insights into the chemical behavior of tert-butyl substituted pyrazolotriazines, which may inform the reactivity and potential applications of tert-butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylates (Mironovich & Shcherbinin, 2014).

Future Directions

The future directions for research on “tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” and similar compounds could include further exploration of their synthesis, properties, and potential applications . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

tert-butyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRKPDIKPSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823229-68-0
Record name tert-butyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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